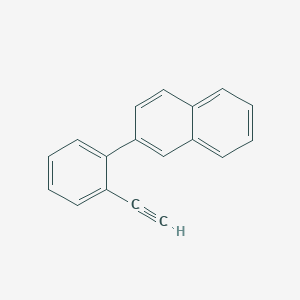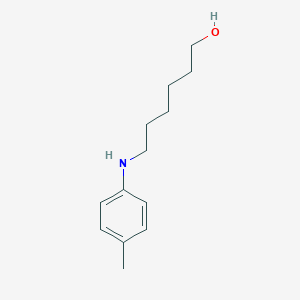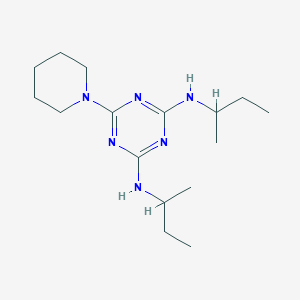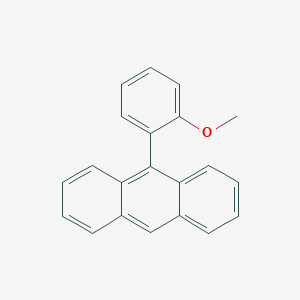
6-Isopropylphenanthridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Isopropylphenanthridine is a nitrogen-containing heterocyclic compound derived from phenanthridine Phenanthridine itself is a well-known structure in organic chemistry, often used as a scaffold in the synthesis of various biologically active molecules
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 6-Isopropylphenanthridine typically involves the cyclization of biphenyl isonitrile compounds. One common method includes the use of isobutyraldehyde as a radical precursor. The reaction is carried out in the presence of a suitable catalyst under controlled conditions to ensure the formation of the desired product .
Industrial Production Methods: Industrial production of this compound may involve large-scale cyclization reactions using optimized conditions to maximize yield and purity. The process often includes steps such as purification through column chromatography and recrystallization to obtain the final product in high purity.
Análisis De Reacciones Químicas
Types of Reactions: 6-Isopropylphenanthridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: Substitution reactions, especially electrophilic aromatic substitution, can introduce various functional groups into the phenanthridine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
6-Isopropylphenanthridine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of DNA-binding properties and as a fluorescent marker in various biological assays.
Medicine: Research into its potential as an anticancer agent is ongoing, given its ability to intercalate with DNA and disrupt cellular processes.
Industry: It is used in the development of dyes, pigments, and other industrial chemicals due to its stable aromatic structure
Mecanismo De Acción
The mechanism of action of 6-Isopropylphenanthridine involves its interaction with molecular targets such as DNA. The compound can intercalate between DNA bases, disrupting the normal function of the DNA molecule. This intercalation can inhibit DNA replication and transcription, leading to cell death in rapidly dividing cells, such as cancer cells. The pathways involved include the inhibition of topoisomerase enzymes, which are crucial for DNA unwinding and replication .
Comparación Con Compuestos Similares
Phenanthridine: The parent compound, lacking the isopropyl group, is less reactive but still widely used in organic synthesis.
6-Methylphenanthridine: Similar in structure but with a methyl group instead of an isopropyl group, leading to different reactivity and applications.
6-Ethylphenanthridine:
Uniqueness: 6-Isopropylphenanthridine stands out due to the presence of the isopropyl group, which enhances its lipophilicity and ability to interact with biological membranes. This modification can lead to improved biological activity and potential therapeutic applications compared to its analogs .
Propiedades
Fórmula molecular |
C16H15N |
|---|---|
Peso molecular |
221.30 g/mol |
Nombre IUPAC |
6-propan-2-ylphenanthridine |
InChI |
InChI=1S/C16H15N/c1-11(2)16-14-9-4-3-7-12(14)13-8-5-6-10-15(13)17-16/h3-11H,1-2H3 |
Clave InChI |
KIXMDXMUKCGNAQ-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C1=NC2=CC=CC=C2C3=CC=CC=C31 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![N-(4-acetamidophenyl)-2-(2,4-dioxo-3-phenyl-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B14122829.png)

![4-oxo-N-[4-[2-[(4-oxochromene-3-carbonyl)amino]-1,3-thiazol-4-yl]-1,3-thiazol-2-yl]chromene-2-carboxamide](/img/structure/B14122853.png)
![N-[3-(2-oxo-1,3-oxazolidin-3-yl)phenyl]benzamide](/img/structure/B14122857.png)
![12,16-Dimethyl-6-(methylamino)-15-[1-(methylamino)ethyl]-7-methylidenepentacyclo[9.7.0.01,3.03,8.012,16]octadecan-14-ol](/img/structure/B14122863.png)
![N-(4-chloro-3-nitrophenyl)-3-(4-chlorophenyl)-5-methyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B14122864.png)


![N-(3,5-dimethoxyphenyl)-2-[2,4-dioxo-3-(2-phenylethyl)-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-1(2H)-yl]acetamide](/img/structure/B14122877.png)
acetic acid](/img/structure/B14122894.png)
![[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] (1E)-3-(4-hydroxyphenyl)-N-sulfooxypropanimidothioate](/img/structure/B14122896.png)
